7-(Trifluoromethyl)benzo[d]isothiazol-3-amine
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Overview
Description
7-(Trifluoromethyl)benzo[d]isothiazol-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the benzo[d]isothiazol-3-amine structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)benzo[d]isothiazol-3-amine typically involves multiple steps, starting with the construction of the benzo[d]isothiazol-3-amine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and chloroacetic acid. The trifluoromethyl group is then introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) or trifluoromethyl iodide (CF3I) under specific reaction conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the precise addition of reagents and control of reaction parameters is common. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)benzo[d]isothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or amides.
Scientific Research Applications
7-(Trifluoromethyl)benzo[d]isothiazol-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)benzo[d]isothiazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-(Trifluoromethyl)benzo[d]isothiazol-3-amine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other trifluoromethyl-substituted benzothiazoles, benzo[d]isothiazoles, and related heterocyclic compounds.
Uniqueness: The presence of the trifluoromethyl group at the 7-position provides unique chemical and physical properties compared to other similar compounds.
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Properties
Molecular Formula |
C8H5F3N2S |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13) |
InChI Key |
PHQCJYVVKHWBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SN=C2N |
Origin of Product |
United States |
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